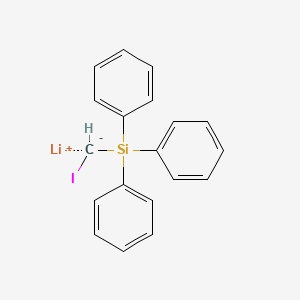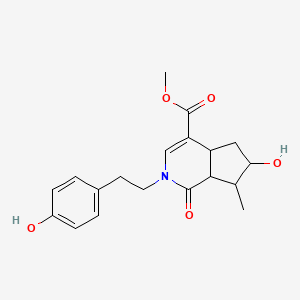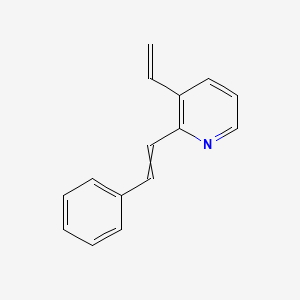![molecular formula C13H28BNO2 B14362584 Diethyl [4-(piperidin-1-yl)butyl]boronate CAS No. 90715-66-5](/img/structure/B14362584.png)
Diethyl [4-(piperidin-1-yl)butyl]boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [4-(piperidin-1-yl)butyl]boronate is an organoboron compound that features a boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(piperidin-1-yl)butyl]boronate typically involves the reaction of 4-(piperidin-1-yl)butylboronic acid with diethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(piperidin-1-yl)butyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.
Substitution: The boronate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 4-(piperidin-1-yl)butylboronic acid.
Reduction: 4-(piperidin-1-yl)butanol.
Substitution: Various substituted boronates depending on the nucleophile used.
Scientific Research Applications
Diethyl [4-(piperidin-1-yl)butyl]boronate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diethyl [4-(piperidin-1-yl)butyl]boronate in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(piperidin-1-yl)butylboronic acid
Uniqueness
Diethyl [4-(piperidin-1-yl)butyl]boronate is unique due to its specific structure that combines a piperidine ring with a boronate ester. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
90715-66-5 |
|---|---|
Molecular Formula |
C13H28BNO2 |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
diethoxy(4-piperidin-1-ylbutyl)borane |
InChI |
InChI=1S/C13H28BNO2/c1-3-16-14(17-4-2)10-6-9-13-15-11-7-5-8-12-15/h3-13H2,1-2H3 |
InChI Key |
GRTALSJAFLKCKT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCN1CCCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)






![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)

